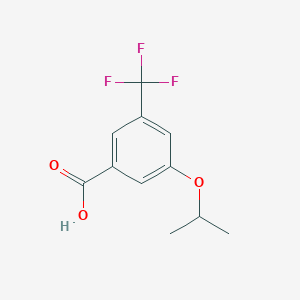![molecular formula C5H7NO3 B6152500 2,7-dioxa-5-azaspiro[3.4]octan-6-one CAS No. 2111645-46-4](/img/new.no-structure.jpg)
2,7-dioxa-5-azaspiro[3.4]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dioxa-5-azaspiro[3.4]octan-6-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dioxa-5-azaspiro[3.4]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-dioxa-5-azaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2,7-dioxa-5-azaspiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-dioxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,7-dioxa-5-azaspiro[3.4]octane: Lacks the ketone group present in 2,7-dioxa-5-azaspiro[3.4]octan-6-one.
2,7-dioxa-5-azaspiro[3.4]octan-6-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination of features imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
2111645-46-4 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



